3-Amino-2-fluorobenzotrifluoride

Catalog No.
S705852
CAS No.
123973-25-1
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluorobenzotrifluoride

CAS Number

123973-25-1

Product Name

3-Amino-2-fluorobenzotrifluoride

IUPAC Name

2-fluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2

InChI Key

YKPDYPPZLUZONK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F

Synonyms

2-Fluoro-3-(trifluoromethyl)-benzenamine; [2-Fluoro-3-(trifluoromethyl)phenyl]amine

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F
  • Medicinal Chemistry

    The presence of the amine and trifluoromethyl groups makes 3-Amino-2-fluorobenzotrifluoride an attractive scaffold for drug discovery. The amine group can be further functionalized to create analogs that target specific biological processes []. Trifluoromethyl groups are commonly found in medicinal chemistry due to their ability to improve drug potency and metabolic stability [].

  • Material Science

    Fluorinated aromatic compounds are of interest in material science due to their unique properties, such as improved thermal stability and electrical conductivity []. 3-Amino-2-fluorobenzotrifluoride could potentially be used as a building block for the synthesis of novel functional materials.

  • Organic Chemistry

    The combination of amine and trifluoromethyl functionalities in 3-Amino-2-fluorobenzotrifluoride presents interesting opportunities for organic chemists to study their reactivity and explore new synthetic transformations. This research could contribute to the development of more efficient and selective methods for organic synthesis.

3-Amino-2-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by the presence of an amino group and three fluorine atoms attached to a benzene ring. Its chemical formula is C7H5F4NC_7H_5F_4N, and it has a molecular weight of 179.12 g/mol. The compound typically appears as a solid with a slightly yellow hue and can emit a fish-like odor. It is classified as an irritant and poses various health risks upon exposure, including respiratory irritation and potential systemic toxicity from chronic exposure to fluoride compounds .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct further substitution on the aromatic ring, influencing reaction pathways.
  • Reduction Reactions: The amino group can undergo reduction, affecting the compound's reactivity and stability .

Several synthesis methods have been reported for 3-Amino-2-fluorobenzotrifluoride:

  • Fluorination of Anilines: This method involves the fluorination of an appropriate aniline derivative using fluorinating agents like N-fluorobenzenesulfonimide or other electrophilic fluorinating agents. This process typically requires careful control of reaction conditions to optimize yield and selectivity .
  • Direct Amination: Starting from 2-fluorobenzotrifluoride, amination can be achieved using ammonia or amines under suitable catalytic conditions. This method is advantageous due to its straightforward approach but may require optimization for yield improvement .

3-Amino-2-fluorobenzotrifluoride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the enhanced properties imparted by fluorination.
  • Agricultural Chemicals: The compound may also be utilized in developing agrochemicals, benefiting from its biological activity.
  • Material Science: Its unique properties make it suitable for applications in advanced materials and coatings .

3-Amino-2-fluorobenzotrifluoride shares structural similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
5-Amino-2-fluorobenzotrifluorideC7H5F4NContains an amino group; used in pharmaceuticals
2-Fluoro-3-trifluoromethylbenzeneC8H5F4Trifluoromethyl group enhances lipophilicity
4-FluoroanilineC6H6FSimple structure; primarily used as a dye intermediate
3-FluoroanilineC6H6FSimilar reactivity but lacks trifluoromethyl substituent

The presence of both an amino group and multiple fluorine atoms in 3-Amino-2-fluorobenzotrifluoride distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to simpler fluorinated derivatives .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123973-25-1

Wikipedia

2-Fluoro-3-(trifluoromethyl)aniline

Dates

Modify: 2023-08-15

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